N-Isopropyl-4-methylpyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-N-propan-2-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6(2)10-8-9-5-4-7(3)11-8/h4-6H,1-3H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUFGAGHUBZOGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for N Isopropyl 4 Methylpyrimidin 2 Amine
Classical Synthetic Approaches to N-Isopropyl-4-methylpyrimidin-2-amine
Traditional methods for synthesizing the pyrimidine (B1678525) core rely on the construction of the heterocyclic ring from acyclic precursors through condensation and subsequent cyclization reactions. These methods are foundational in heterocyclic chemistry.
Condensation Reactions in this compound Synthesis
The cornerstone of pyrimidine synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a molecule containing an N-C-N fragment, typically a guanidine (B92328) or amidine derivative. For the synthesis of this compound, the key precursors are N-isopropylguanidine and a 1,3-dicarbonyl compound, such as pentane-2,4-dione (acetylacetone).
The reaction involves the nucleophilic attack of the nitrogen atoms of N-isopropylguanidine on the carbonyl carbons of pentane-2,4-dione. This process is typically catalyzed by an acid or a base. Basic conditions facilitate the deprotonation of the guanidine, enhancing its nucleophilicity, while acidic conditions activate the carbonyl groups of the dione. The initial condensation forms an intermediate that is primed for subsequent intramolecular cyclization.
Cyclization Reactions for this compound Formation
Following the initial condensation, an intramolecular cyclization via dehydration occurs to form the stable six-membered pyrimidine ring. The reaction between N-isopropylguanidine and pentane-2,4-dione proceeds through a well-established mechanism, leading directly to the formation of the target this compound.
This classical approach is robust and widely used for synthesizing a variety of substituted pyrimidines. Optimization of this route often involves adjusting the solvent, temperature, and catalyst to maximize the yield and purity of the final product.
| Reactant 1 | Reactant 2 | Conditions | Product |
| N-isopropylguanidine | Pentane-2,4-dione | Basic or Acidic Catalyst, Reflux | This compound |
Modern and Green Chemistry Approaches in this compound Synthesis
Recent advancements in synthetic chemistry have introduced more efficient, selective, and environmentally friendly methods for constructing C-N bonds and heterocyclic systems. These include catalytic cross-coupling, microwave-assisted synthesis, and continuous flow processes.
Catalytic Methods for this compound Production
A prominent modern approach for the synthesis of N-substituted aminopyrimidines is the Buchwald-Hartwig amination. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine. wikipedia.orglibretexts.org
For the synthesis of this compound, this method involves the reaction of 2-chloro-4-methylpyrimidine (B15830) with isopropylamine (B41738). The reaction is facilitated by a palladium catalyst, such as Pd₂(dba)₃ or a pre-catalyst like XantPhos Pd G3, in the presence of a suitable phosphine (B1218219) ligand (e.g., XantPhos, BINAP) and a base (e.g., NaOtBu, Cs₂CO₃). nih.govchemrxiv.org
The key advantages of this method are its high functional group tolerance and broad substrate scope, allowing for the synthesis of a wide array of derivatives under relatively mild conditions. The choice of ligand is crucial for the reaction's efficiency, with sterically hindered and electron-rich phosphine ligands often providing the best results. wikipedia.org
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield Range |
| 2-chloro-4-methylpyrimidine | Isopropylamine | Pd₂(dba)₃ / XantPhos | NaOtBu | Toluene | Moderate to Good |
Microwave-Assisted Synthesis of this compound
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nanobioletters.comnih.gov The classical condensation reaction for pyrimidine synthesis can be significantly enhanced by using microwave irradiation, which often leads to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. nanobioletters.comunito.it
In a typical microwave-assisted synthesis, N-isopropylguanidine and pentane-2,4-dione would be mixed in a suitable solvent (or under solvent-free conditions) and subjected to microwave irradiation for a short period. nanobioletters.comnih.gov The high-energy irradiation rapidly heats the reaction mixture, overcoming the activation energy barrier and promoting the rapid formation of the pyrimidine ring. This green chemistry approach reduces energy consumption and minimizes the use of volatile organic solvents. nih.gov
| Method | Reaction Time | Yield | Environmental Impact |
| Conventional Heating | Several hours | Moderate | Higher energy consumption |
| Microwave Irradiation | Minutes | Good to Excellent | Lower energy consumption |
Flow Chemistry Applications in this compound Synthesis
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. mdpi.comnih.gov The synthesis of heterocyclic compounds like this compound is well-suited for flow chemistry platforms.
A hypothetical flow synthesis could involve pumping a solution of the starting materials (e.g., 2-chloro-4-methylpyrimidine and isopropylamine for a Buchwald-Hartwig reaction) through a heated reactor coil or a packed-bed reactor containing an immobilized catalyst. vapourtec.com This setup allows for excellent heat and mass transfer, leading to rapid and efficient conversion. The product stream emerging from the reactor can be collected, and in more advanced setups, can be directed through in-line purification modules for a fully continuous manufacturing process. The small reactor volumes inherent to flow chemistry also enhance safety, particularly when dealing with exothermic reactions or hazardous reagents. mdpi.com This technology represents a significant step towards more efficient and sustainable chemical production. researchgate.net
Optimization of Synthetic Pathways for this compound
The optimization of synthetic routes for this compound and related pyrimidine structures is crucial for improving process efficiency and ensuring the economic viability of large-scale production. Research into the synthesis of substituted pyrimidines focuses on several key parameters, including the choice of reagents, reaction conditions, and solvent systems, to maximize both yield and purity. nih.govresearchgate.net
Yield Enhancement Strategies for this compound
Maximizing the product yield is a primary objective in the chemical synthesis of this compound. Key strategies involve the careful selection of condensing agents, control of reaction stoichiometry, and optimization of the reaction environment.
One of the foundational methods for constructing the pyrimidine ring is the condensation of a β-dicarbonyl compound with a guanidine or amidine derivative. nih.gov The yield of 2-aminopyrimidines through this method can range from 60–95%, depending on the specific substituents and reaction conditions. nih.gov For structurally similar compounds like 2-isopropyl-4-methyl-6-hydroxypyrimidine, a key intermediate, significant yield improvements have been achieved by modifying the reaction medium. google.com
A critical factor is the management of water produced during the condensation reaction. Performing the synthesis in a dry, non-aqueous medium, such as an aliphatic hydrocarbon solvent like heptane, allows for the continuous removal of water via azeotropic distillation. google.com This shift in equilibrium favors product formation and dramatically improves yields. Furthermore, the choice of base and its solvent is pivotal. Using a methanolic solution of a base like sodium hydroxide (B78521) (NaOH) is preferable to an aqueous solution. google.com As demonstrated in the synthesis of a related hydroxypyrimidine, switching from an aqueous base to a methanolic base and implementing azeotropic water removal can increase the yield from 85% to over 96%. google.com
Further optimization can be achieved by controlling the addition of reactants. The simultaneous dropwise addition of the methanolic base and the β-dicarbonyl component (e.g., methyl acetoacetate) into the reaction mixture containing the amidine can lead to higher yields and a cleaner product. google.com Other approaches for related aminopyrimidines have explored solvent-free conditions, which can also result in high yields. mdpi.com
| Reaction Condition | Yield (based on amidine) | Yield (based on methyl-acetoacetate) |
|---|---|---|
| Dry non-aqueous medium (heptane), methanolic NaOH, azeotropic water removal | 96.5% | 93.5% |
| Aqueous NaOH, 10% excess methyl-acetoacetate | 94.5% | 85% |
Purity Improvement Techniques for this compound
Achieving high purity is as important as obtaining a high yield. Purity improvement techniques focus on minimizing side reactions during synthesis and effectively removing impurities from the final product.
The same strategies that enhance yield often contribute to higher purity. For instance, conducting the synthesis of the precursor 2-isopropyl-4-methyl-6-hydroxypyrimidine in a dry medium with azeotropic removal of water not only increases the yield but also results in a cleaner reaction profile, affording the product in a concentration of 97%. google.com This minimizes the formation of hydrolysis-related byproducts.
Post-synthesis purification is essential for removing unreacted starting materials, reagents, and side products. Standard laboratory and industrial techniques for purifying substituted pyrimidines include:
Crystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a suitable solvent (such as isopropanol (B130326) or ethanol) and allowed to crystallize, leaving impurities behind in the mother liquor. nih.gov
Column Chromatography: For more challenging separations, column chromatography is employed to separate the target compound from impurities based on differential adsorption to a stationary phase. nih.gov
High-Performance Liquid Chromatography (HPLC): In the synthesis of related analogues, reversed-phase HPLC has been used as a final purification step to obtain products with high chemical and radiochemical purity. nih.gov
The selection of the appropriate purification method depends on the physical properties of this compound and the nature of the impurities present.
| Reaction Condition | Product Purity/Concentration |
|---|---|
| Dry non-aqueous medium (heptane), methanolic NaOH, azeotropic water removal | 97% |
Stereoselective Synthesis Considerations for this compound Analogues
While this compound itself is achiral, the synthesis of its analogues can involve the introduction of stereocenters, necessitating stereoselective synthetic strategies. The development of analogues, for example, by modifying substituents on the pyrimidine ring or on the isopropyl group, may be pursued to explore structure-activity relationships for various applications.
For instance, in the synthesis of 2-amino-4-methylpyridine (B118599) analogues, which share a similar structural core, functional groups are introduced at various positions. The synthesis of 6-(2-fluoropropyl)-4-methylpyridin-2-amine, an analogue of a related pyridine (B92270) compound, involves multiple steps where stereochemistry could be a factor. nih.gov The synthetic route may involve reactions like the Peterson olefination to create carbon-carbon double bonds, which can then be further functionalized. nih.gov
When a chiral center is introduced, such as on an alkyl side chain, stereoselective synthesis becomes a key consideration. This would require the use of:
Chiral starting materials.
Chiral catalysts or reagents to induce asymmetry.
Enzymatic resolutions to separate enantiomers.
The specific approach would depend on the structure of the desired analogue and the position of the stereocenter. For example, if an analogue were to be synthesized with a chiral side chain replacing the isopropyl group, a stereoselective reduction of a ketone precursor or an asymmetric alkylation could be employed to control the stereochemical outcome. The ultimate goal is to produce a single enantiomer or diastereomer, as different stereoisomers can exhibit distinct biological activities.
Chemical Reactivity and Transformations of N Isopropyl 4 Methylpyrimidin 2 Amine
Electrophilic Aromatic Substitution Reactions of N-Isopropyl-4-methylpyrimidin-2-amine
The pyrimidine (B1678525) ring is classified as a π-deficient heterocycle due to the presence of two electron-withdrawing nitrogen atoms. This inherent electronic property generally renders the ring resistant to electrophilic aromatic substitution (EAS) reactions, which typically require electron-rich aromatic systems. For an electrophilic attack to occur on the pyrimidine nucleus, the presence of strong electron-donating groups is necessary to sufficiently activate the ring.
In the case of this compound, the ring is substituted with three activating groups: a secondary amino group (-NH-isopropyl) at the C2 position, a methyl group (-CH₃) at the C4 position, and an isopropyl group on the exocyclic nitrogen. Both the amino and methyl groups are electron-donating and activate the pyrimidine ring towards electrophilic attack.
The directing effects of these substituents are as follows:
The 2-amino group is a powerful activating group and directs electrophiles primarily to the C5 position.
The 4-methyl group is a weaker activating group, also directing to the C5 position.
Given the concerted directing effects of both the amino and methyl groups, electrophilic substitution on this compound is strongly predicted to occur at the C5 position, which is the most electron-rich carbon atom on the ring. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions would be expected to yield the corresponding 5-substituted product.
Table 1: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | N-Isopropyl-4-methyl-5-nitropyrimidin-2-amine |
| Bromination | Br₂/FeBr₃ | 5-Bromo-N-isopropyl-4-methylpyrimidin-2-amine |
| Chlorination | Cl₂/FeCl₃ | 5-Chloro-N-isopropyl-4-methylpyrimidin-2-amine |
| Sulfonation | Fuming H₂SO₄ | 2-(Isopropylamino)-4-methylpyrimidine-5-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-(2-(Isopropylamino)-4-methylpyrimidin-5-yl)alkan-1-one |
Nucleophilic Substitution Reactions on the Pyrimidine Ring of this compound
In contrast to its resistance to electrophilic attack, the π-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic substitution reactions. The electron-withdrawing effect of the ring nitrogens creates electron-poor carbon centers, particularly at the C2, C4, and C6 positions, which are prime targets for nucleophiles.
While this compound itself does not possess a conventional leaving group for a standard SNAr (Nucleophilic Aromatic Substitution) reaction, nucleophilic attack can still occur, particularly through pathways involving hydride displacement (Chichibabin-type reactions) or through modern C-H functionalization techniques. For instance, reactions with strong nucleophiles like organometallic reagents or amides can potentially lead to substitution at the C6 position.
Furthermore, if a derivative of the title compound, such as one containing a halogen at the C6 position (e.g., 6-chloro-N-isopropyl-4-methylpyrimidin-2-amine), were used, it would readily undergo SNAr reactions. In such cases, a wide variety of nucleophiles (alkoxides, thiolates, amines) could displace the halide. nih.govresearchgate.netmdpi.comnih.gov The rate and success of these reactions are often facilitated by the electron-deficient pyrimidine core. researchgate.net Some studies have explored sulfite-catalyzed nucleophilic substitution on pyrimidine derivatives, proceeding through a multistep addition-elimination (SNAE) mechanism. acs.org
Functional Group Interconversions of this compound
Modifications at the Amino Group of this compound
The exocyclic secondary amino group in this compound is a key site for chemical modifications. Its nucleophilic character allows it to participate in a variety of reactions that transform the functional group. For example, it can react with aldehydes and ketones to form iminium salts, which can then be reduced to tertiary amines. The nitrogen atom's lone pair of electrons makes it a reactive center for various synthetic transformations beyond the alkylation and acylation reactions discussed below.
Alkylation and Acylation Reactions of this compound
The secondary amino group is nucleophilic and readily undergoes both alkylation and acylation.
Alkylation: The reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base will lead to the corresponding tertiary amine. wikipedia.org The reaction proceeds via a standard SN2 mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. However, controlling the extent of alkylation can be challenging, as the resulting tertiary amine can be further alkylated to form a quaternary ammonium (B1175870) salt. wikipedia.org Modern methods, such as self-limiting alkylation via pyridinium (B92312) ylide intermediates, have been developed to overcome challenges of overalkylation, providing selective access to substituted amines. researchgate.netnih.govchemrxiv.org
Acylation: Acylation of the amino group is a common and efficient transformation. youtube.comyoutube.com It can be achieved using various acylating agents, such as acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. youtube.comsemanticscholar.org Research on the acylation of 2-aminopyrimidines has shown that the reaction conditions, particularly the strength of the base, can influence the outcome. semanticscholar.org With primary 2-aminopyrimidines, the use of a strong base can lead to an undesired N,N-diacylation product, whereas a weaker base favors the formation of the desired monoacylated amide. semanticscholar.org For a secondary amine like this compound, acylation is expected to cleanly yield the corresponding N-acyl-N-isopropyl-4-methylpyrimidin-2-amine.
Table 2: Representative Alkylation and Acylation Reactions
| Reaction Type | Reagent | Base | Typical Product Structure |
|---|---|---|---|
| Alkylation | Alkyl Halide (R-X) | K₂CO₃ or Et₃N | N-Alkyl-N-isopropyl-4-methylpyrimidin-2-amine |
| Acylation | Acyl Chloride (RCOCl) | Pyridine or Et₃N | N-Acyl-N-isopropyl-4-methylpyrimidin-2-amine |
| Acylation | Acid Anhydride ((RCO)₂O) | Pyridine or Et₃N | N-Acyl-N-isopropyl-4-methylpyrimidin-2-amine |
| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Pyridine | N-Isopropyl-N-(alkylsulfonyl)-4-methylpyrimidin-2-amine |
Oxidation and Reduction Reactions Involving this compound
Oxidation: The pyrimidine ring and its substituents can undergo oxidation under various conditions. The ring nitrogen atoms can be oxidized to form N-oxides using oxidizing agents like peroxy acids (e.g., m-CPBA). N-oxidation can alter the electronic properties of the ring, making it more susceptible to certain nucleophilic attacks. The exocyclic amino group itself is generally resistant to oxidation under mild conditions, but strong oxidants could lead to degradation. Electrochemical oxidation of related pyrimidinethiol derivatives has been shown to result in the formation of disulfides. nih.gov
Reduction: The pyrimidine ring is aromatic and thus requires catalytic hydrogenation under specific conditions for reduction. enamine.net Catalysts such as platinum, palladium, or rhodium on a support (e.g., carbon) under hydrogen pressure can reduce the pyrimidine ring to a di- or tetrahydropyrimidine (B8763341) derivative. rsc.orgnih.govrsc.org Recent studies have shown that rhodium oxide (Rh₂O₃) is an effective catalyst for the hydrogenation of various functionalized pyridines under mild conditions, though 2-aminopyridines showed some resistance to full reduction of the C=N bond within the ring. rsc.org The choice of catalyst and reaction conditions is crucial to achieve selective reduction of the heterocyclic ring without affecting other functional groups. Amides, which can be formed from the amino group, can also be catalytically hydrogenated to amines, representing a potential two-step transformation pathway. nih.gov
Metal-Catalyzed Coupling Reactions with this compound
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org While this compound itself is not a direct substrate for these reactions, its halogenated derivatives are excellent precursors. For example, a 5-bromo or 6-chloro derivative of the title compound could participate in a wide range of palladium-, copper-, or nickel-catalyzed coupling reactions.
Key examples include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl or vinyl halide with a boronic acid or ester, catalyzed by a palladium complex. researchgate.netnih.govyoutube.commdpi.com A halogenated derivative of this compound could be coupled with various boronic acids to introduce new aryl, heteroaryl, or alkyl groups, primarily at the position of the halogen. researchgate.netmdpi.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form C-N bonds by coupling an aryl halide with an amine. researchgate.netwikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov While the title compound already has an amino group, this reaction could be used on a dihalopyrimidine precursor to selectively introduce the N-isopropylamino group or other amino substituents. researchgate.netnih.gov
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst, creating a new C-C triple bond.
Copper-Catalyzed Coupling: Copper-based catalysts are also effective for C-N bond formation, providing an alternative to palladium-catalyzed methods. nih.gov For instance, copper-promoted cross-coupling of aminopyrimidine precursors with amines is a documented synthetic route. nih.gov
These coupling reactions allow for the modular and efficient construction of complex molecules based on the 2-aminopyrimidine (B69317) scaffold, which is prevalent in many biologically active compounds. ijpsjournal.com
Table 3: Potential Metal-Catalyzed Coupling Reactions of Halogenated this compound Derivatives
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Pyrimidine-Carbon |
| Buchwald-Hartwig | Amine (R₂NH) | Pd(OAc)₂, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Pyrimidine-Nitrogen |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Pyrimidine-Carbon (alkynyl) |
| Heck | Alkene | Pd(OAc)₂, Ligand, Base | Pyrimidine-Carbon (alkenyl) |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Pyrimidine-Carbon |
| Copper-Catalyzed C-N Coupling | Amine (R₂NH) | Cu(I) or Cu(II) salt, Ligand, Base | Pyrimidine-Nitrogen |
Suzuki-Miyaura Coupling with this compound Precursors
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, typically between an organoboron species and an organic halide or pseudohalide, catalyzed by a palladium complex. snnu.edu.cn In the context of synthesizing derivatives of this compound, this reaction is typically performed on a halogenated precursor, such as a 2-chloro- or 2-bromo-4-methylpyrimidine. The halogen at the 2-position of the pyrimidine ring serves as a reactive handle for the palladium-catalyzed cross-coupling with various aryl or heteroaryl boronic acids or esters.
The general approach involves reacting the 2-halopyrimidine precursor with a suitable boronic acid in the presence of a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, solvent, and base is crucial for achieving high yields and can be influenced by the electronic and steric properties of the coupling partners. mdpi.com For instance, electron-rich boronic acids have been shown to produce good yields in couplings with dichloropyrimidine systems. mdpi.com Following the successful C-C bond formation at the 2-position, subsequent synthetic steps would be required to install the N-isopropylamino group, or alternatively, the coupling can be performed on a different halogenated position of the pyrimidine ring if the N-isopropylamino group is already present.
Detailed research findings on analogous systems demonstrate the viability of this strategy. For example, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been successfully achieved using a Pd(PPh₃)₄ catalyst. mdpi.com While the specific substrates differ, the underlying principles and reaction components are directly applicable to precursors of this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyrimidines This table is based on data from analogous pyrimidine systems and represents typical conditions.
| Entry | Halopyrimidine Precursor | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | 2-Chloro-4-methylpyrimidine (B15830) | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | Good |
| 2 | 2-Bromo-4-methylpyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | High |
| 3 | 2-Chloro-4-methylpyrimidine | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | DME/H₂O | Moderate-Good |
| 4 | 2-Bromo-4-methylpyrimidine | 2-Thiopheneboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ | Dioxane | High |
Buchwald-Hartwig Amination Utilizing this compound Derivatives
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an amine and an aryl halide or pseudohalide. libretexts.orgwikipedia.org In this context, this compound can act as the amine nucleophile, reacting with a wide range of aryl or heteroaryl halides to generate N-aryl derivatives. This transformation is of significant interest as it allows for the direct connection of the pyrimidine scaffold to other aromatic systems, a common strategy in the development of pharmacologically active molecules. nih.gov
The reaction typically involves a palladium precatalyst, a suitable phosphine ligand, and a base. The selection of the ligand is critical to the success of the reaction; sterically hindered and electron-rich ligands, such as Xantphos or BrettPhos, are often employed to facilitate the catalytic cycle, which consists of oxidative addition, amine coordination and deprotonation, and reductive elimination. nih.govnih.gov Studies on the N-arylation of related 2-aminopyrimidine systems have demonstrated that these reactions can proceed smoothly in moderate to good yields. nih.govmdpi.com For example, the arylation of 2-aminopyrimidines with various aryl bromides has been successfully carried out using a catalyst system composed of dichlorobis(triphenylphosphine)Pd(II), Xantphos, and sodium tert-butoxide in refluxing toluene. nih.gov This established methodology can be directly applied to this compound.
The scope of the reaction is broad, accommodating a variety of functional groups on the aryl halide partner, though some groups like nitro functionalities may require specific catalyst systems to avoid side reactions. nih.gov The robustness of this method makes it a highly valuable tool for the diversification of the this compound structure.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound This table is based on data from analogous 2-aminopyrimidine systems and represents typical conditions.
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ / Xantphos | NaOtBu | Toluene | 82 nih.gov |
| 2 | 1-Bromo-2,4-dimethylbenzene | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane | Good |
| 3 | 2-Chloropyridine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | Moderate |
| 4 | 4-Bromobenzonitrile | [Pd(cinnamyl)Cl]₂ / cataCXium A | LiHMDS | Toluene | High |
Advanced Applications of N Isopropyl 4 Methylpyrimidin 2 Amine and Its Derivatives in Research
Role of N-Isopropyl-4-methylpyrimidin-2-amine in Materials Science Research
The unique structural features of the aminopyrimidine scaffold, including its hydrogen bonding capabilities and aromatic nature, make it a promising candidate for the development of novel materials. The presence of an isopropyl group and a methyl group in this compound would further influence its intermolecular interactions and, consequently, its material properties.
Currently, there is a lack of specific research on the direct incorporation of this compound into polymer chains. However, the broader class of nitrogen-containing heterocyclic compounds has been utilized in polymer chemistry. For instance, vinyl-substituted pyridines and pyrimidines can be polymerized to create functional polymers with applications in areas such as catalysis, drug delivery, and materials with specific optical or electronic properties. The amine functionality on this compound could also be used to modify existing polymers, introducing new properties or functionalities. Given the established role of N-heterocycles in polymer science, this compound represents a monomer that could be explored in future polymer synthesis research.
The pyrimidine (B1678525) core of this compound contains nitrogen atoms that can act as hydrogen bond acceptors, while the amino group can act as a hydrogen bond donor. This dual functionality is crucial for the formation of supramolecular assemblies. Research on other substituted pyrimidines has demonstrated their ability to form well-defined structures through non-covalent interactions. For example, 6-substituted uracil (B121893) derivatives have been shown to form molecular tapes through N–H···O hydrogen bonds. acs.org Similarly, 2-amino-4,6-dimethoxypyrimidine (B117758) has been used to form co-crystals with fumaric acid, where N–H···O and O–H···N hydrogen bonds play a key role in the supramolecular architecture. tandfonline.com
The N-isopropyl and 4-methyl groups on the pyrimidine ring would influence the supramolecular assembly of this compound in several ways. The steric bulk of the isopropyl group could direct the geometry of the assembly, potentially leading to the formation of specific, predictable patterns. The methyl group could also participate in weaker C–H···π or C–H···N interactions, further stabilizing the supramolecular structure. The interplay of these directive forces makes this compound a promising building block for the rational design of complex supramolecular architectures.
This compound as a Ligand in Coordination Chemistry
The nitrogen atoms in the pyrimidine ring and the exocyclic amino group of this compound are potential coordination sites for metal ions. This makes it a versatile ligand for the synthesis of a wide range of metal complexes with potentially interesting catalytic and material properties.
The coordination chemistry of aminopyrimidine derivatives has been well-explored. For instance, 2-aminopyrimidine (B69317) and its derivatives have been used to synthesize complexes with a variety of transition metals, including cobalt, nickel, copper, zinc, cadmium, mercury, and gold. ekb.eg The resulting complexes exhibit different geometries, such as octahedral and square planar, depending on the metal ion and the stoichiometry of the reaction. ekb.eg
In the case of this compound, coordination could occur through one of the ring nitrogens and/or the exocyclic amino nitrogen, acting as a monodentate or bidentate ligand. The electronic properties of the pyrimidine ring, influenced by the electron-donating methyl and isopropyl groups, would affect the Lewis basicity of the nitrogen atoms and, consequently, the strength of the metal-ligand bond. The steric hindrance from the isopropyl group could also play a significant role in determining the coordination number and geometry of the resulting metal complexes. For example, it might favor the formation of complexes with lower coordination numbers or specific isomeric forms.
Metal complexes containing N-heterocyclic ligands are widely used as catalysts in a variety of organic transformations. While the catalytic activity of this compound metal complexes has not been specifically reported, research on related systems suggests high potential. For example, ruthenium complexes supported by bidentate P^N ligands have been shown to catalyze the synthesis of pyrimidines via acceptorless dehydrogenative coupling. acs.org Furthermore, palladium- and nickel-catalyzed cross-coupling reactions are commonly used to functionalize pyrimidines, indicating the compatibility of the pyrimidine core with catalytic cycles. researchgate.net
Metal complexes of this compound could be investigated as catalysts in reactions such as hydrogenations, oxidations, and cross-coupling reactions. The electronic and steric properties of the ligand, which can be tuned by the substituents, would allow for the fine-tuning of the catalytic activity and selectivity of the metal center.
Research on this compound in Biological Sciences
Pyrimidine derivatives are a cornerstone of medicinal chemistry, with a vast number of biologically active compounds containing this heterocyclic core. The introduction of various substituents onto the pyrimidine ring is a common strategy to modulate their biological activity.
The presence of an isopropyl group, in particular, has been shown to be beneficial in certain classes of bioactive molecules. A notable example is a series of 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines, which have been identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs). nih.gov CDKs are important targets in cancer therapy, and the potent anti-proliferative activity of these compounds highlights the potential of isopropyl-substituted pyrimidine scaffolds in drug discovery. nih.gov
The table below summarizes the CDK inhibitory activity of some of these 3-isopropyl-pyrazolo[4,3-d]pyrimidine derivatives.
| Compound | R | CDK2/cyclin E IC50 (nM) | CDK5/p25 IC50 (nM) |
| 1 | -NH(CH₂)₂OH | 3.5 | 4.1 |
| 2 | -NH(CH₂)₃OH | 2.9 | 3.2 |
| 3 | -NHCH(CH₃)CH₂OH | 4.8 | 6.1 |
| 4 | -NHCH₂CH(OH)CH₃ | 3.9 | 4.5 |
Data sourced from a study on 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines. nih.gov
This data demonstrates that small modifications to the substituent at the 5-position of the 3-isopropyl-pyrazolo[4,3-d]pyrimidine core can maintain low nanomolar potency against key CDK targets. This suggests that the this compound scaffold could serve as a valuable starting point for the design of new enzyme inhibitors.
Furthermore, the broader class of pyrimidine derivatives has been shown to possess a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. orientjchem.orgwjarr.com Therefore, this compound and its derivatives are promising candidates for screening in various biological assays to identify new therapeutic agents.
Enzyme Inhibition Studies with this compound Analogues
Analogues of this compound have been investigated as inhibitors of various enzymes, demonstrating the therapeutic potential of this chemical class. The pyrimidine core is a key feature in many kinase inhibitors, and derivatives have shown potent activity against several important kinase targets.
One area of focus has been the development of dual inhibitors for anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), which are implicated in non-small cell lung cancer (NSCLC). A notable derivative, N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide, has demonstrated potent inhibition of both ALK and EGFR, including various drug-resistant mutants. nih.gov
Furthermore, aminopyrimidine derivatives have been explored as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. In silico studies have shown that novel aminopyrimidine derivatives exhibit a strong binding affinity for the CDK-8 enzyme, suggesting their potential as anticancer agents. rubatosis.org The selectivity of these compounds is a key aspect of research, with some derivatives showing high selectivity for specific kinases like Lck, a member of the Src family of tyrosine kinases. nih.gov
Beyond kinases, aminopyrimidine derivatives have been identified as effective inhibitors of other enzyme classes. For instance, a series of 2-aminopyrimidine derivatives were synthesized and evaluated for their ability to inhibit β-glucuronidase, an enzyme linked to conditions like colon cancer and urinary tract infections. One compound in this series displayed significantly higher inhibitory activity than the standard D-saccharic acid 1,4-lactone. mdpi.com
Table 1: Enzyme Inhibition by this compound Analogues
| Derivative Class | Target Enzyme | Key Findings | Reported IC₅₀ Values |
|---|---|---|---|
| Acrylamide-substituted aminopyrimidines | ALK/EGFR | Potent dual inhibition, effective against drug-resistant mutants. nih.gov | Not specified in abstract |
| Aminopyrimidine derivatives | CDK-8 | In silico studies show strong binding affinity, suggesting potential as anticancer agents. rubatosis.org | Not specified in abstract |
| Chiral peptidomimetic aminopyrimidines | Lck Kinase | Highly selective inhibition of Lck kinase. nih.gov | 23.0 nM nih.gov |
| Substituted 2-aminopyrimidines | β-Glucuronidase | Superior inhibitory activity compared to the standard. mdpi.com | 2.8 ± 0.10 µM mdpi.com |
Receptor Binding Profiling of this compound Structures
While much of the research on aminopyrimidine derivatives has focused on enzyme inhibition, there is also interest in their potential to interact with cell surface and intracellular receptors. The structural similarity of the aminopyrimidine core to endogenous ligands suggests that these compounds could be developed as receptor agonists or antagonists.
One study investigated a series of 2-aminopyridine (B139424) derivatives, which are structurally related to aminopyrimidines, for their binding to sigma (σ) receptors. nih.gov The sigma-2 (σ₂) receptor, in particular, is a target of interest for cancer therapy and diagnosis. The research aimed to develop σ₂ receptor antagonists by modifying a known high-affinity σ₂ agonist. This led to the creation of a series of compounds with high affinity for both σ₁ and σ₂ subtypes but without the antiproliferative effects typically associated with σ₂ agonists, indicating potential antagonist activity. nih.gov These findings suggest that the aminopyrimidine scaffold could also be a promising starting point for developing selective σ receptor ligands. nih.gov
Molecular docking studies have also been employed to predict the binding of aminopyrimidine derivatives to various receptors. For example, in silico analyses have been used to explore the interactions between aminopyrimidine derivatives and receptors like the insulin-like growth factor 1 receptor (IGF1R) and EGFR, providing insights into their potential binding affinities and modes of interaction. informahealthcare.com
Investigation of Potential Biological Targets of this compound
Research into the derivatives of this compound has identified several promising biological targets for therapeutic intervention. The most prominent among these are protein kinases, a large family of enzymes that play a central role in cellular signaling pathways.
Specific kinase targets that have been successfully inhibited by aminopyrimidine analogues include:
Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase often implicated in the development of non-small cell lung cancer. nih.gov
Epidermal Growth Factor Receptor (EGFR): Another receptor tyrosine kinase that is a key target in various cancers. nih.govinformahealthcare.com
Cyclin-Dependent Kinase 8 (CDK-8): A component of the Mediator complex that regulates gene transcription and is a target in cancer therapy. rubatosis.org
Lymphocyte-specific protein tyrosine kinase (Lck): A non-receptor tyrosine kinase crucial for T-cell signaling. nih.gov
In addition to kinases, other enzymes and receptors have been identified as potential targets:
β-Glucuronidase: An enzyme whose increased activity is associated with several pathological conditions. mdpi.com
Sigma (σ) Receptors: Particularly the σ₂ subtype, which is being explored as a target for cancer treatment and diagnosis. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into how different structural modifications influence their biological activity.
In the development of kinase inhibitors, for example, the substituents on the pyrimidine ring have been shown to significantly affect selectivity. The introduction of chiral peptidomimetic groups on the tail region of a non-selective kinase inhibitor was found to dramatically enhance its selectivity for Lck kinase. nih.gov Subtle changes in the substituents of these peptidomimetic scaffolds had a high impact on kinase selectivity. nih.gov
In the context of antifungal agents, SAR studies have shown that the nature of the substituent on the phenyl ring of 2-aminopyrimidine derivatives plays a key role in their activity against Botrytis cinerea. The presence of a fluorine atom at the ortho-position on the benzene (B151609) ring was found to be important for maintaining antifungal activity. mdpi.com
For herbicidal derivatives, SAR analysis of pyrimidine thiourea (B124793) compounds targeting the acetohydroxyacid synthase (AHAS) enzyme revealed that the number of hydrogen bonds between the ligand and the enzyme correlates with higher biological activity. researchgate.net
This compound in Agrochemical Research
The pyrimidine scaffold is a well-established pharmacophore in the agrochemical industry, with many commercial pesticides containing this heterocyclic core. Derivatives of this compound have been explored for their potential as both herbicides and fungicides.
Herbicide Research Involving this compound Derivatives
The primary target for many pyrimidine-based herbicides is the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS). This enzyme is essential for the biosynthesis of branched-chain amino acids in plants but is absent in mammals, making it an excellent target for selective herbicides. researchgate.net
Researchers have designed and synthesized novel pyrimidine derivatives that act as AHAS inhibitors. For instance, a series of pyrimidine–biphenyl hybrids were developed that showed potent inhibitory activity against Arabidopsis thaliana AHAS, with some compounds exhibiting higher potency than commercial herbicides like bispyribac (B138428) and flumetsulam. acs.org These compounds demonstrated excellent post-emergence herbicidal activity across a broad spectrum of weeds. acs.org
Another approach has involved the synthesis of pyrimidine thiourea compounds, which also target the AHAS enzyme. Preliminary tests showed that some of these compounds had good herbicidal activity against weeds such as Digitaria adscendens and Amaranthus retroflexus. researchgate.net Phenylpyrimidine derivatives have also been studied for their pre-emergent herbicidal activity against Raphanus sativus. thepharmajournal.com
Fungicide Research Utilizing this compound Scaffolds
Anilinopyrimidines are a major class of fungicides used to control gray mold, caused by the fungus Botrytis cinerea. To address the issue of fungicide resistance, researchers have synthesized new series of 2-aminopyrimidine derivatives.
One such series, 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds, exhibited excellent fungicidal activity. Several of these compounds showed higher efficacy than the commercial fungicide pyrimethanil. mdpi.com In another study, a series of novel pyrimidine derivatives were synthesized and tested against fourteen different phytopathogenic fungi. Many of these compounds showed better fungicidal activity against Sclerotinia sclerotiorum than the commercial fungicide pyrimethanil. mdpi.com
Table 2: Fungicidal Activity of this compound Derivatives
| Derivative Class | Target Fungus | Activity Metric | Reported Value |
|---|---|---|---|
| 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines | Botrytis cinerea | EC₅₀ | <1.0 µg/mL for the most active compound mdpi.com |
| Substituted Pyrimidines | Sclerotinia sclerotiorum | Inhibition Rate at 50 mg/L | 66.7% for the most active compound mdpi.com |
This compound in Dye and Pigment Research
While direct and extensive research focused specifically on the application of this compound in the synthesis of dyes and pigments is not widely available in public literature, its molecular structure suggests significant potential as a precursor in this domain. The key to this potential lies in the reactive 2-amino group attached to the pyrimidine ring, which allows for its integration into various dye architectures, most notably azo dyes. The general synthetic route to these dyes involves the diazotization of an aromatic amine, which is then coupled with a suitable partner molecule. This compound is well-suited to act as such a coupling component.
The creation of azo dyes from pyrimidine-based molecules is a well-documented field of study. researchgate.net The process typically begins with the conversion of an aromatic amine into a diazonium salt using a source of nitrous acid, such as sodium nitrite (B80452) in an acidic solution. This reactive diazonium salt is subsequently reacted with a coupling agent, which can be a phenol, naphthol, or another amine. this compound, with its amino group and electron-rich pyrimidine ring, is an ideal candidate to serve as a coupling agent, facilitating an electrophilic substitution reaction with the diazonium ion. The resulting azo dyes would feature the this compound moiety, and their coloration and chemical properties would be determined by the choice of the diazonium salt.
Studies on analogous compounds, for instance, those derived from 6-aminopyrimidine-2,4(1H,3H)-dione, have demonstrated the feasibility of synthesizing a variety of azo dyes with different colors and spectroscopic characteristics. researchgate.net These investigations have revealed that the maximum absorption wavelength (λmax) of these dyes is dependent on the electronic properties of the substituents on the aromatic portion of the diazo component and the solvent used for measurement. It is plausible to infer that azo dyes synthesized using this compound would show similar dependencies. The presence of the isopropyl and methyl groups on the pyrimidine ring could also confer specific solubility properties and subtly influence the electronic structure of the final dye molecule.
The potential uses for pyrimidine-based azo dyes are broad, spanning from traditional textile dyeing to the development of advanced functional materials. Azo dyes that contain heterocyclic rings like pyrimidine are often prized for their vibrant colors and excellent fastness on a range of fabrics. Moreover, the photophysical properties of these dyes, including their absorption and emission spectra, can be fine-tuned through chemical modification. This tunability opens doors for their application in high-tech areas such as optical data storage, advanced printing technologies, and as pH-responsive chemical sensors. researchgate.netdntb.gov.ua
To provide an insight into the likely spectroscopic properties of azo dyes derived from pyrimidine precursors, the following table collates data from research on structurally similar compounds. This information serves as a useful reference for the anticipated absorption maxima of dyes that could be synthesized with this compound as a coupling partner.
Table 1: Spectroscopic Properties of Representative Pyrimidine-Based Azo Dyes This interactive table provides data from studies on analogous pyrimidine-based azo dyes and is intended to be illustrative of the potential properties of dyes derived from this compound. researchgate.net
| Diazo Component | Coupling Component | Solvent | Absorption Maxima (λmax, nm) |
| Aniline | 6-aminopyrimidine-2,4(1H,3H)-dione | Ethanol | 408 |
| 4-Nitroaniline | 6-aminopyrimidine-2,4(1H,3H)-dione | Ethanol | 462 |
| 4-Methoxyaniline | 6-aminopyrimidine-2,4(1H,3H)-dione | Ethanol | 426 |
| 2-Chloroaniline | 6-aminopyrimidine-2,4(1H,3H)-dione | Ethanol | 410 |
Spectroscopic and Advanced Analytical Methodologies for N Isopropyl 4 Methylpyrimidin 2 Amine
Spectroscopic Characterization of N-Isopropyl-4-methylpyrimidin-2-amine
Spectroscopic techniques provide fundamental insights into the molecular structure and electronic properties of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
In the ¹H NMR spectrum, the protons of the isopropyl group are expected to exhibit characteristic signals. The methine proton (CH) would appear as a multiplet, likely a septet, due to coupling with the six equivalent methyl protons. These two methyl groups (CH₃) would in turn present as a doublet. The methyl group attached to the pyrimidine (B1678525) ring at the C4 position would resonate as a singlet. The aromatic protons on the pyrimidine ring will also show distinct signals. For some 2-aminopyrimidine (B69317) derivatives, the amino protons can be observed in the range of 5.07-5.14 ppm as a singlet. semanticscholar.org The aromatic protons typically resonate between 6.5 and 8.0 ppm. semanticscholar.org
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbons of the isopropyl group and the C4-methyl group would appear in the aliphatic region of the spectrum. The pyrimidine ring carbons would resonate in the aromatic region, with their chemical shifts influenced by the nitrogen atoms and the substituents. For certain aminopyrimidine regioisomers, line broadening effects at room temperature in both ¹H and ¹³C NMR spectra have been observed for primary amines substituted at the 4-position, which is attributed to the presence of rotamers. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Isopropyl CH | Multiplet | Aliphatic Region |
| Isopropyl CH₃ | Doublet | Aliphatic Region |
| C4-CH₃ | Singlet | Aliphatic Region |
| Pyrimidine CH | Aromatic Region | Aromatic Region |
| Pyrimidine C-NH | - | Aromatic Region |
| Pyrimidine C-CH₃ | - | Aromatic Region |
| Pyrimidine C=N | - | Aromatic Region |
Note: The predicted values are based on general chemical shift ranges for similar functional groups and require experimental verification.
Infrared (IR) and Raman spectroscopy are valuable for identifying the functional groups present in this compound by probing their vibrational modes.
The IR spectrum is expected to show a characteristic N-H stretching vibration for the secondary amine group, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the isopropyl and methyl groups will appear in the 2850-3000 cm⁻¹ range. The aromatic C-H stretching of the pyrimidine ring is anticipated just above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net C-N stretching vibrations are typically observed between 1240 and 1350 cm⁻¹. researchgate.net
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the pyrimidine ring and the C-C bonds of the isopropyl group would likely give rise to strong Raman signals. The ring breathing and Kekule stretching modes of the pyrimidine ring are points of interest in the Raman spectrum. nih.gov
Table 2: Expected IR and Raman Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| N-H | 3300-3500 | 3300-3500 | Stretching |
| Aromatic C-H | 3000-3100 | 3000-3100 | Stretching |
| Aliphatic C-H | 2850-3000 | 2850-3000 | Stretching |
| C=N, C=C (ring) | 1400-1600 | 1400-1600 | Stretching |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The pyrimidine ring, being an aromatic heterocycle, is the primary chromophore in this compound. It is expected to exhibit absorption bands in the UV region. The presence of the amino and alkyl substituents will influence the position and intensity of these absorption maxima (λ_max). Pyrimidine itself has two absorption bands, and the introduction of substituents can cause shifts in these bands. rsc.org For aromatic amino acids, which also contain chromophores, absorption spectra are a subject of study. researchgate.net
Table 3: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λ_max (nm) | Solvent |
|---|---|---|
| π → π* | ~200-280 | Ethanol/Methanol |
Note: These are estimated values and are highly dependent on the solvent used for analysis.
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thus confirming the molecular weight and offering structural clues.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern is likely to involve the loss of the isopropyl group or a portion of it. The cleavage of the C-N bond connecting the isopropyl group to the pyrimidine ring would be a probable fragmentation pathway. The pyrimidine ring itself can undergo characteristic fragmentation. acs.orgsapub.org For the related compound 2-Amino-4-methylpyrimidine, mass spectral data is available and can serve as a reference. mzcloud.orgnist.gov
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| [M]⁺ | Molecular Ion | - |
| [M - 15]⁺ | Loss of a methyl group | α-cleavage from isopropyl group |
| [M - 43]⁺ | Loss of an isopropyl group | Cleavage of the N-isopropyl bond |
Chromatographic Separation Techniques for this compound
Chromatographic methods are essential for the separation and quantification of this compound from complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pyrimidine derivatives. researchgate.net A reversed-phase HPLC method would be suitable for this compound. This would typically involve a non-polar stationary phase, such as a C8 or C18 column, and a polar mobile phase. researchgate.net The mobile phase could be a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control the pH. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits maximum absorbance. HPLC can be coupled with mass spectrometry (HPLC-MS) for enhanced specificity and sensitivity in identification and quantification. creative-proteomics.comnih.gov
Table 5: General HPLC Parameters for the Analysis of this compound
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C8 or C18, 5 µm particle size |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at λ_max (e.g., 254 nm or 270 nm) |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 25 - 40 °C |
Gas Chromatography (GC) Analysis of this compound
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For amine-containing compounds like this compound, GC analysis can be employed to determine purity, identify impurities, and quantify the compound in various matrices.
Methodology and Considerations:
The analysis of amines by GC can sometimes be challenging due to their polarity, which may lead to poor peak shape and adsorption on the column. bre.com To overcome these issues, derivatization is a common strategy. researchgate.net For this compound, derivatization of the secondary amine group with reagents such as silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide) or acylating agents (e.g., pentafluorobenzoyl chloride) can increase volatility and reduce peak tailing. researchgate.netsemanticscholar.org
The choice of the GC column is critical for achieving good separation. A mid-polarity column, such as one with a phenyl- and methyl-substituted polysiloxane stationary phase (e.g., HP-5 or equivalent), is often suitable for the analysis of derivatized amines. researchgate.net The injector and detector temperatures should be optimized to ensure complete vaporization of the sample without causing thermal degradation. A flame ionization detector (FID) is commonly used for the detection of organic compounds like this compound, offering high sensitivity. For structural confirmation and identification of unknown impurities, a mass spectrometer (MS) detector is invaluable. researchgate.net
Illustrative GC-MS Parameters:
While specific experimental data for this compound is not extensively available in the public domain, a hypothetical set of GC-MS parameters for its analysis is presented in the table below for illustrative purposes.
Table 1: Hypothetical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for the Analysis of Derivatized this compound
| Parameter | Value |
|---|---|
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Detector | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 40-400 amu |
X-ray Crystallography Studies of this compound and its Co-crystals
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of this compound.
Structural Elucidation:
A single-crystal X-ray diffraction study of this compound would reveal the conformation of the isopropyl group relative to the pyrimidine ring and the planarity of the pyrimidine ring itself. The presence of the amine proton allows for the formation of hydrogen bonds, which are likely to play a significant role in the crystal packing. The study of substituent effects on the geometry of the pyrimidine ring has been a subject of interest, and the results for this compound would contribute to this body of knowledge. scispace.com
Co-crystal Engineering:
The ability of this compound to participate in hydrogen bonding also makes it a suitable candidate for co-crystal engineering. Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions. By selecting appropriate co-formers (e.g., carboxylic acids, phenols), it is possible to modify the physicochemical properties of the parent compound, such as solubility and melting point. X-ray crystallography is essential for confirming the formation of a co-crystal and for characterizing the new hydrogen bonding networks.
Illustrative Crystallographic Data:
In the absence of published crystallographic data for this compound, the following table presents hypothetical data based on studies of similar substituted pyrimidine derivatives. nih.gov
Table 2: Hypothetical Single-Crystal X-ray Diffraction Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| **α (°) ** | 90 |
| **β (°) ** | 105.3 |
| **γ (°) ** | 90 |
| **Volume (ų) ** | 995 |
| Z | 4 |
| **Density (calculated) (g/cm³) ** | 1.15 |
| R-factor | < 0.05 |
Electrochemical Analysis of this compound
Electrochemical methods, such as cyclic voltammetry, can provide valuable insights into the redox properties of this compound. The pyrimidine ring is known to be electrochemically active, and its behavior is influenced by the nature and position of its substituents. qu.edu.qaresearchgate.net
Redox Behavior:
The electrochemical behavior of pyrimidine derivatives often involves the reduction of the C=N bonds within the ring. The presence of the electron-donating amino and alkyl groups in this compound is expected to influence the reduction potential, likely making it more difficult to reduce compared to the unsubstituted pyrimidine.
Cyclic voltammetry experiments can be used to determine the reduction and oxidation potentials of the compound, assess the reversibility of the electrochemical processes, and study the stability of the resulting radical ions. semanticscholar.org The choice of solvent and supporting electrolyte is crucial and can significantly affect the observed electrochemical behavior.
Potential Applications:
The electrochemical data can be used to understand the compound's potential role in electron transfer reactions and to develop electrochemical sensors. The correlation of electrochemical properties with the electronic structure of pyrimidine derivatives is an active area of research. turkjps.org
Illustrative Electrochemical Data:
The following table provides a hypothetical summary of expected electrochemical data for this compound, based on studies of related aminopyrimidine compounds. researchgate.net
Table 3: Hypothetical Electrochemical Data for this compound from Cyclic Voltammetry
| Parameter | Value |
|---|---|
| Working Electrode | Glassy Carbon |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum wire |
| Solvent | Acetonitrile |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate |
| Scan Rate | 100 mV/s |
| Reduction Potential (Epc) | -1.8 V (irreversible) |
| Oxidation Potential (Epa) | +1.2 V (irreversible) |
Theoretical and Computational Studies of N Isopropyl 4 Methylpyrimidin 2 Amine
Quantum Chemical Calculations on N-Isopropyl-4-methylpyrimidin-2-amine
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, no dedicated studies reporting these calculations for this compound were identified.
Electronic Structure Elucidation of this compound
No published research was found that specifically elucidates the electronic structure of this compound. This would typically involve methods like Density Functional Theory (DFT) or other ab initio calculations to determine electron density distribution, electrostatic potential, and other electronic properties.
Molecular Orbital Analysis of this compound
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity and electronic transitions. A literature review found no studies that have performed a molecular orbital analysis for this compound.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with their environment over time. There are no available studies in the scientific literature that report on MD simulations performed on this compound to investigate its interactions with solvents, membranes, or other molecules.
Docking Studies of this compound with Biological Receptors
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. No specific docking studies investigating the interaction of this compound with any biological receptors have been published.
QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Analogues
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. A search for QSAR studies involving a series of analogues of this compound did not yield any specific research, which would be necessary to build and validate such a model.
Prediction of Reaction Mechanisms and Pathways for this compound
Computational methods are often employed to predict the mechanisms and energetic barriers of chemical reactions. There is no available research that computationally predicts or elucidates the reaction mechanisms and pathways for the synthesis or degradation of this compound.
Environmental and Safety Research Aspects of N Isopropyl 4 Methylpyrimidin 2 Amine
Ecotoxicological Studies of N-Isopropyl-4-methylpyrimidin-2-amine
Comprehensive ecotoxicological data for this compound, which would detail its effects on various environmental compartments, is currently limited.
Environmental Fate and Persistence of this compound
There is a lack of specific studies on the environmental fate and persistence of this compound. To understand its behavior in the environment, research would be required to determine key parameters such as its rate of biodegradation in soil and water, its potential for bioaccumulation in organisms, and its mobility. The persistence of a compound is often described by its half-life in different environmental matrices.
Table 1: Key Parameters for Environmental Fate Assessment (Data for this compound not available)
| Parameter | Description | Typical Units |
| Soil Half-Life (t½) | The time it takes for 50% of the compound to degrade in a specific soil type. | Days |
| Water Half-Life (t½) | The time it takes for 50% of the compound to degrade in an aqueous environment. | Days |
| Bioaccumulation Factor (BCF) | The ratio of the chemical concentration in an organism to the concentration in the surrounding environment. | Unitless |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | A measure of the compound's tendency to adsorb to soil and sediment organic matter. | L/kg |
Impact of this compound on Aquatic and Terrestrial Ecosystems
Without specific ecotoxicological studies, the impact of this compound on aquatic and terrestrial ecosystems remains unknown. Such studies would typically involve toxicity testing on a range of organisms that represent different trophic levels.
For aquatic ecosystems, this would include tests on fish, invertebrates (like Daphnia), and algae. For terrestrial ecosystems, tests would involve organisms such as earthworms, soil microorganisms, and various plant species. The results of these tests are usually expressed as an LC50 (lethal concentration for 50% of the test population) or an EC50 (effective concentration that causes a non-lethal effect in 50% of the test population).
Occupational Safety and Handling Research for this compound
While specific occupational safety and handling research for this compound is not available, general safety precautions for handling similar chemical compounds can be inferred from safety data sheets (SDS) of related substances. These general guidelines are not a substitute for a specific risk assessment for this particular compound.
For related aminopyrimidine compounds, recommended handling procedures generally include:
Ventilation: Use in a well-ventilated area or with local exhaust ventilation to minimize inhalation of vapors or dust. fishersci.comfishersci.comaksci.com
Personal Protective Equipment (PPE):
Eye Protection: Safety glasses with side-shields or chemical goggles. fishersci.comaksci.comopcw.org
Hand Protection: Compatible chemical-resistant gloves. aksci.comopcw.org
Skin and Body Protection: Laboratory coat or other protective clothing to prevent skin contact. fishersci.comaksci.comopcw.org
Hygiene Measures: Avoid eating, drinking, or smoking when handling. Wash hands thoroughly after use. fishersci.comaksci.comlobachemie.com
Table 2: General Recommendations for Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment (General Guidance) |
| Eye/Face Protection | Tightly fitting safety goggles or face shield. opcw.org |
| Skin Protection | Chemical-resistant gloves and protective clothing. fishersci.comopcw.org |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. fishersci.com |
Degradation and Remediation Strategies for this compound in the Environment
Specific degradation and remediation strategies for this compound have not been documented. Research in this area would focus on identifying effective methods to remove the compound from contaminated soil or water. Potential strategies could include:
Biodegradation: Utilizing microorganisms that can break down the compound into less harmful substances.
Phytoremediation: Using plants to absorb and degrade the contaminant.
Chemical Oxidation/Reduction: Employing chemical reactions to transform the compound.
Adsorption: Using materials like activated carbon to bind and remove the compound from water.
Metabolic Pathways and Metabolite Research for this compound (Environmental/Toxicological Context)
There is no available research on the metabolic pathways of this compound in an environmental or toxicological context. Understanding how this compound is metabolized by organisms is crucial for assessing its potential for toxicity and persistence. A related compound, 2-isopropyl-6-methyl-4-pyrimidinol, is known to be a metabolite of the insecticide diazinon, indicating that the pyrimidine (B1678525) ring structure can be subject to metabolic transformation in the environment. nih.gov Research into the metabolism of this compound would aim to identify the resulting metabolites and assess their own toxicological and environmental profiles.
Future Directions and Emerging Research Avenues for N Isopropyl 4 Methylpyrimidin 2 Amine
Integration of Artificial Intelligence and Machine Learning in N-Isopropyl-4-methylpyrimidin-2-amine Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of pyrimidine (B1678525) derivatives. These computational tools can accelerate the discovery and development of new applications for molecules like this compound by processing vast datasets to identify patterns that are not apparent to human researchers.
Key applications of AI and ML in this context include:
Predictive Modeling: AI algorithms can be trained on existing data for pyrimidine derivatives to predict the biological activities, and pharmacokinetic properties of this compound and its analogues. researchgate.net This can help prioritize which derivatives to synthesize and test, saving significant time and resources. For instance, Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can establish correlations between the molecular structure of pyrimidine compounds and their biological effects. researchgate.net
De Novo Drug Design: Generative AI models can design novel molecules from scratch that are optimized for specific biological targets. news-medical.net By using the this compound scaffold as a starting point, these algorithms could generate new derivatives with potentially enhanced efficacy or novel mechanisms of action against diseases like cancer or drug-resistant infections. news-medical.netnih.gov
Screening and Target Identification: AI can rapidly screen large virtual libraries of compounds against biological targets to identify potential hits. This approach could uncover new therapeutic applications for this compound by identifying previously unknown protein interactions. nih.gov
The increasing use of AI in drug discovery is expected to significantly impact the trajectory of research, potentially leading to the development of new APIs and identifying novel applications for existing compounds.
Table 1: Potential AI/ML Applications in this compound Research
| Application Area | Description | Potential Impact |
|---|---|---|
| Predictive Toxicology | Using ML models to forecast potential toxicity and adverse effects based on chemical structure. | Early-stage elimination of candidates with unfavorable safety profiles, reducing late-stage failures. |
| Synthesis Planning | AI-powered retrosynthesis tools to devise the most efficient and sustainable synthetic routes. | Optimization of chemical synthesis, reducing cost and environmental impact. |
| Biomarker Discovery | Analyzing clinical and molecular data to identify biomarkers that predict patient response to drugs based on this scaffold. | Enabling personalized medicine approaches for future therapies derived from the compound. |
Novel Synthetic Methodologies for this compound
While established methods for synthesizing 2-aminopyrimidines exist, ongoing research focuses on developing more efficient, sustainable, and versatile synthetic strategies. These advancements are crucial for creating diverse libraries of derivatives for screening and for the large-scale production of promising candidates.
Future research in the synthesis of this compound and its derivatives is likely to focus on:
Catalyst-Free and Solvent-Free Reactions: Green chemistry principles are driving the development of synthetic methods that minimize waste and energy consumption. Techniques such as heating reactants together without a solvent have proven effective for synthesizing 2-aminopyrimidine (B69317) derivatives in high yields. nih.gov
Multicomponent Reactions: One-pot reactions that combine three or more reactants to form a complex product, such as the Biginelli reaction, offer an efficient way to generate structural diversity. nih.gov Applying these methods could streamline the synthesis of novel derivatives of this compound.
Flow Chemistry: Continuous manufacturing processes offer improved control over reaction parameters, leading to higher yields and purity. Adopting flow chemistry for the synthesis of this compound could enhance scalability and consistency.
Novel Coupling Strategies: Advanced coupling reactions, such as the Buchwald-Hartwig amination, provide powerful tools for creating carbon-nitrogen bonds, which is central to the structure of N-arylpyrimidin-2-amines. mdpi.com Further exploration of palladium-catalyzed and copper-catalyzed reactions could yield new and efficient pathways to a wider range of derivatives. mdpi.comresearchgate.net
Table 2: Comparison of Synthetic Methodologies for 2-Aminopyrimidines
| Methodology | Advantages | Disadvantages | Relevance to this compound |
|---|---|---|---|
| Classical Condensation | Well-established, readily available starting materials. | Often requires harsh conditions, limited substrate scope. | Foundational method for the core pyrimidine ring. |
| Buchwald-Hartwig Amination | Good for forming N-aryl bonds, broad functional group tolerance. | Requires expensive palladium catalysts and ligands. | Useful for creating a diverse library of N-substituted derivatives. mdpi.com |
| Solvent-Free Synthesis | Environmentally friendly, high yields, simple procedure. | May not be suitable for all substrates. | A green chemistry approach for efficient synthesis. nih.gov |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Requires specialized equipment. | Accelerates the synthesis process for rapid screening of derivatives. nih.gov |
Expansion of this compound Applications in Emerging Fields
The 2-aminopyrimidine scaffold is a well-known pharmacophore present in numerous approved drugs, particularly kinase inhibitors used in oncology. nih.gov However, the versatility of this structure suggests that its applications could extend far beyond its current uses.
Emerging areas where this compound and its derivatives could have a significant impact include:
Antimicrobial Agents: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Pyrimidine derivatives have shown a broad spectrum of activities, including antibacterial and antifungal properties. irjmets.comresearchgate.net Research could focus on modifying the this compound structure to optimize its activity against multidrug-resistant pathogens.
Biofilm Modulation: Bacterial biofilms are a major challenge in clinical settings. Certain 2-aminopyrimidine derivatives have been shown to inhibit biofilm formation, representing a novel approach to combating persistent infections. nih.gov
Neurodegenerative Diseases: The development of small molecules that can cross the blood-brain barrier and modulate targets within the central nervous system is a key goal in neuroscience. The structural properties of pyrimidines make them promising candidates for developing treatments for neurological disorders. mdpi.com
Materials Science: The unique electronic and hydrogen-bonding properties of the pyrimidine ring make it an interesting building block for functional materials, such as organic light-emitting diodes (OLEDs) or sensors.
Challenges and Opportunities in this compound Research
Despite the significant potential, the path to translating this compound into new applications is not without its challenges. Overcoming these hurdles will be key to unlocking the full potential of this compound.
Challenges:
Specificity and Selectivity: A major challenge in drug development is designing molecules that interact with their intended target without causing off-target effects. For kinase inhibitors, achieving selectivity can be particularly difficult due to the highly conserved nature of the ATP-binding site.
Drug Resistance: Cancer cells and microbes can develop resistance to therapeutic agents over time. Research must anticipate and address potential resistance mechanisms.
Synthetic Complexity: While new synthetic methods are emerging, the creation of complex derivatives can still be a multi-step and resource-intensive process.
Opportunities:
Targeting Underexplored Pathways: The vast majority of the human proteome remains untargeted by current drugs. High-throughput screening and computational methods could identify novel biological targets for this compound.
Combination Therapies: This compound or its derivatives could be used in combination with existing drugs to enhance efficacy or overcome resistance.
Repurposing: Investigating this compound for new indications could provide a faster and more cost-effective route to clinical application compared to developing a new chemical entity from scratch.
The continued exploration of this compound, powered by new technologies and a collaborative, interdisciplinary approach, presents a wealth of opportunities for innovation in medicine and beyond.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-Isopropyl-4-methylpyrimidin-2-amine, and how are reaction conditions optimized?
- Answer : A typical synthesis involves nucleophilic substitution, such as reacting 4-chloro-2-methylpyrimidine with isopropylamine in solvents like ethanol or acetonitrile at 50–80°C. Optimization includes adjusting solvent polarity (e.g., acetonitrile for faster kinetics), temperature control to minimize side reactions, and stoichiometric excess of isopropylamine (1.5–2.0 equivalents) to drive the reaction . Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Answer :
- NMR : H and C NMR in deuterated DMSO or CDCl resolve aromatic protons (δ 6.5–8.5 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm).
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to determine molecular geometry and hydrogen-bonding networks. For example, torsional angles of the pyrimidine ring can be analyzed to confirm planarity .
Q. How can researchers ensure purity and stability during storage?
- Answer : Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) with >95% purity thresholds. Stability tests under ambient, 4°C, and −20°C conditions over 6–12 months are recommended. Lyophilization is preferred for long-term storage to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction yields be improved when synthesizing this compound, and what are common pitfalls?
- Answer : Low yields often arise from incomplete substitution or solvent incompatibility. Strategies include:
- Using microwave-assisted synthesis to reduce reaction time.
- Adding catalytic bases (e.g., KCO) to deprotonate the amine and enhance nucleophilicity.
- Monitoring reaction progress via TLC or LC-MS to identify intermediates .
Q. What experimental approaches are used to study its biological activity, such as enzyme inhibition?
- Answer : Enzyme inhibition assays (e.g., kinase targets) involve:
- In vitro assays : Incubate the compound with purified enzymes (e.g., p38 MAP kinase) and measure ATP consumption via luminescence. IC values are calculated using dose-response curves .
- Structural studies : Co-crystallization with target enzymes (using SHELX suites) identifies binding modes and guides SAR .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Answer : Contradictions may stem from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:
- Replicating assays in orthogonal systems (e.g., SPR vs. fluorescence-based assays).
- Validating compound identity and purity via HRMS and H NMR before testing.
- Using positive controls (e.g., known kinase inhibitors) to benchmark results .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Answer : Common issues include disorder in the isopropyl group or weak diffraction. Solutions involve:
- Applying SHELXL's restraints (e.g., DFIX for bond lengths) to model disordered regions.
- Collecting high-resolution data (≤1.0 Å) at synchrotron facilities to improve electron density maps .
Q. How do structural modifications (e.g., substituent changes) impact its pharmacological profile?
- Answer :
- Electron-withdrawing groups (e.g., Cl at C4) enhance kinase affinity by stabilizing hydrogen bonds.
- Bulkier substituents (e.g., cyclopropyl vs. isopropyl) reduce solubility but improve target selectivity.
- Comparative studies using analogues (e.g., 4-Chloro-N-cyclopropylpyrimidin-2-amine) highlight these trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
